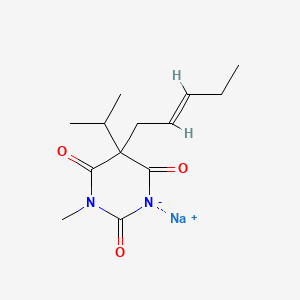
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, including this compound, have significant pharmacological properties .
Méthodes De Préparation
The synthesis of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . This reaction typically yields crystals from dilute ethanol with a melting point of 115°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This enhancement occurs through binding to a site on the GABA_A receptor/chloride channel, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in sedative, hypnotic, and anticonvulsant effects.
Comparaison Avec Des Composés Similaires
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant activity and used in the treatment of epilepsy.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used as a short-acting sedative and hypnotic.
Propriétés
Numéro CAS |
64038-31-9 |
|---|---|
Formule moléculaire |
C13H19N2NaO3 |
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
sodium;1-methyl-5-[(E)-pent-2-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-6-7-8-13(9(2)3)10(16)14-12(18)15(4)11(13)17;/h6-7,9H,5,8H2,1-4H3,(H,14,16,18);/q;+1/p-1/b7-6+; |
Clé InChI |
YRWKOQGRUPZQCC-UHDJGPCESA-M |
SMILES isomérique |
CC/C=C/CC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
SMILES canonique |
CCC=CCC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
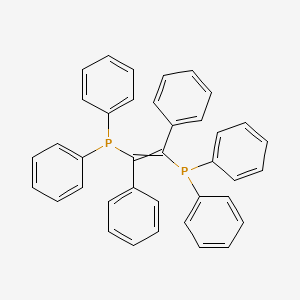
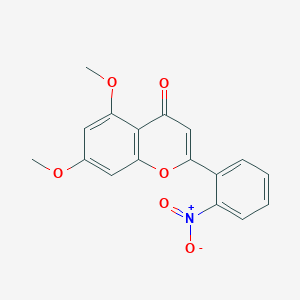
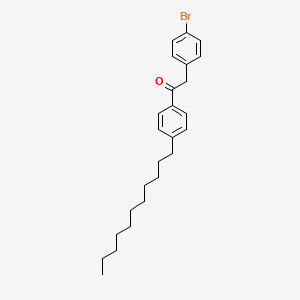
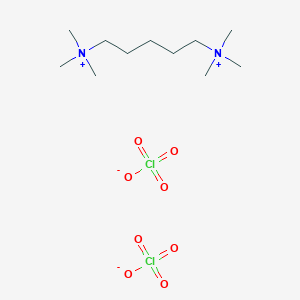
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

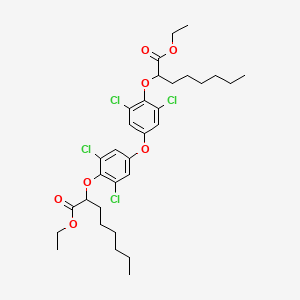
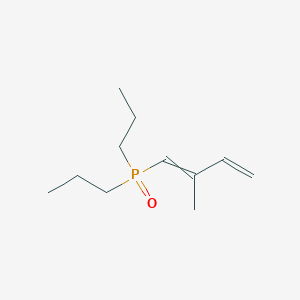
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)


